3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing five-membered ring that is often found in various pharmaceuticals and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-lithio-1-methyl-1H-imidazole, which reacts with thiophene-2-carbaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-2-carbaldehyde
- Thiophene-2-carbaldehyde
- 2-(1H-imidazol-2-yl)thiophene
Comparison: 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both imidazole and thiophene rings, which confer distinct chemical and biological properties. Compared to 1-Methyl-1H-imidazole-2-carbaldehyde, it has enhanced π-π interactions due to the thiophene ring. Compared to Thiophene-2-carbaldehyde, it has additional coordination capabilities due to the imidazole ring. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-3-10-9(11)7-2-5-13-8(7)6-12/h2-6H,1H3 |
InChI Key |
DZROYRQLFOCGRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=C(SC=C2)C=O |
Origin of Product |
United States |
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